3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-N-(2-methoxyethyl)propanamide
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Overview
Description
3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-N-(2-methoxyethyl)propanamide is a complex organic compound that features both indole and piperidine moieties. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperidine is a six-membered ring containing one nitrogen atom. The combination of these two structures in a single molecule provides unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-N-(2-methoxyethyl)propanamide typically involves multiple steps, including the formation of the indole and piperidine rings, followed by their coupling and subsequent functionalization. Common synthetic routes include:
Formation of Indole Moiety: Indole derivatives can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Formation of Piperidine Moiety: Piperidine derivatives can be synthesized through hydrogenation of pyridine or by cyclization reactions involving amines and dihalides.
Coupling of Indole and Piperidine: The indole and piperidine moieties can be coupled using a variety of methods, including nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and other electrophiles.
Major Products
Oxidation: Indole-2,3-diones and other oxidized derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-N-(2-methoxyethyl)propanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-N-(2-methoxyethyl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The piperidine moiety can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as tryptophan, serotonin, and indomethacin share the indole moiety and exhibit similar biological activities.
Piperidine Derivatives: Compounds like piperine, risperidone, and haloperidol contain the piperidine ring and are used in various therapeutic applications.
Uniqueness
3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-N-(2-methoxyethyl)propanamide is unique due to the combination of indole and piperidine moieties in a single molecule, which provides a distinct set of chemical and biological properties. This dual functionality allows for a broader range of applications and potential therapeutic benefits compared to compounds containing only one of these moieties .
Properties
IUPAC Name |
3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-N-(2-methoxyethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-25-13-10-21-20(24)7-6-16-8-11-23(12-9-16)15-18-14-17-4-2-3-5-19(17)22-18/h2-5,14,16,22H,6-13,15H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XERGASWVPAYESP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCC1CCN(CC1)CC2=CC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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